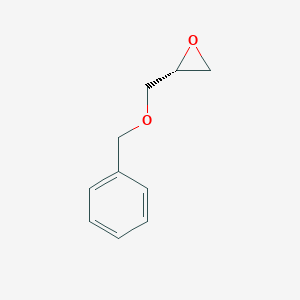![molecular formula C9H12O5 B083368 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) CAS No. 14087-34-4](/img/structure/B83368.png)
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2R,4S,5S)-rel-(9CI) is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as 6-OHDA and is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and motivation.
Wirkmechanismus
The mechanism of action of 6-OHDA involves the selective uptake of the compound by dopamine-producing neurons, followed by oxidation and subsequent damage to cellular components such as proteins, lipids, and DNA. This damage ultimately leads to the death of the neuron and a reduction in dopamine levels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-OHDA are primarily related to its ability to selectively destroy dopamine-producing neurons. This leads to a reduction in dopamine levels and subsequent changes in neurotransmitter signaling, which can have wide-ranging effects on behavior, mood, and movement. In addition to its use in Parkinson's disease research, 6-OHDA has also been used to study the role of dopamine in addiction, depression, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-OHDA in lab experiments include its selectivity for dopamine-producing neurons, which allows for precise manipulation of dopamine levels in animal models. However, the use of 6-OHDA also has some limitations, including its potential toxicity to non-dopaminergic neurons and the difficulty of delivering the compound to specific brain regions.
Zukünftige Richtungen
There are several potential future directions for research on 6-OHDA. One area of interest is the development of new methods for delivering the compound to specific brain regions, which could improve the precision of experiments and reduce the potential for off-target effects. Another area of interest is the use of 6-OHDA in combination with other compounds to study the complex interactions between neurotransmitters and their receptors. Finally, there is also potential for the use of 6-OHDA in the development of new treatments for Parkinson's disease and other neurological disorders.
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI))-rel-(9CI) is a cyclic organic compound that has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on 6-OHDA.
Synthesemethoden
The synthesis of 6-OHDA involves the oxidation of dopamine using hydrogen peroxide or other oxidizing agents. The reaction results in the formation of a cyclic intermediate, which is then acetylated to produce the final product. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-OHDA has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. One of the most common applications of 6-OHDA is in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 6-OHDA is used to selectively destroy dopamine-producing neurons in animal models of Parkinson's disease, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.
Eigenschaften
CAS-Nummer |
14087-34-4 |
|---|---|
Produktname |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) |
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8-,9+ |
InChI-Schlüssel |
PHNFXFOXZXFGGU-SPJNRGJMSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Synonyme |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



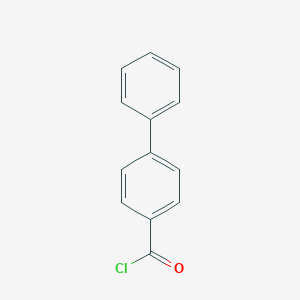
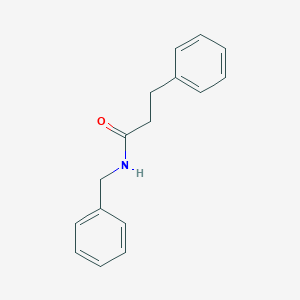
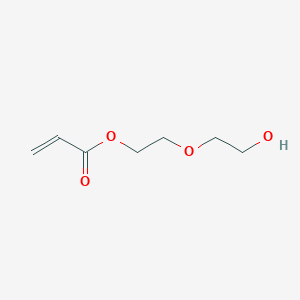


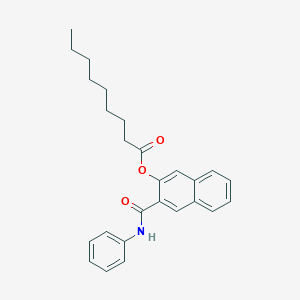
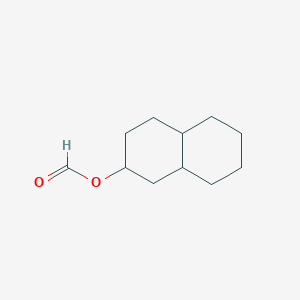
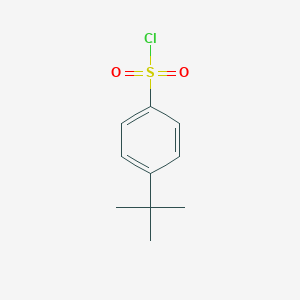
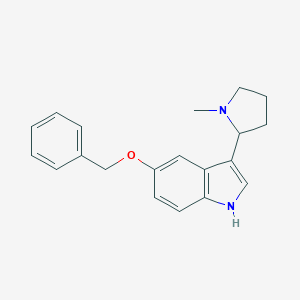
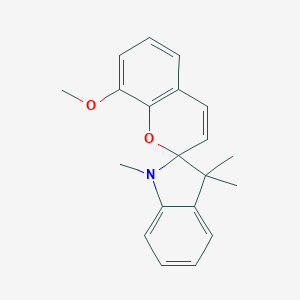
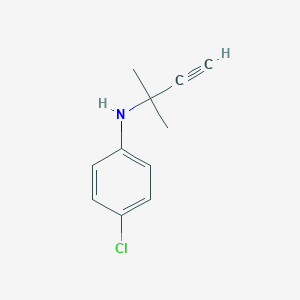
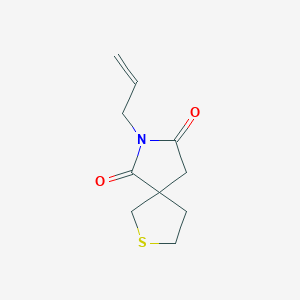
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
